(4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester
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Overview
Description
(4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a bromo-substituted phenoxy group attached to a difluoro-acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester typically involves the reaction of 4-bromo-phenol with difluoroacetic acid ethyl ester under specific conditions. One common method involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy compounds.
Reduction: Formation of alcohol derivatives from the ester group.
Scientific Research Applications
(4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and difluoro groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-phenoxy)-difluoro-acetic acid ethyl ester
- (4-Fluoro-phenoxy)-difluoro-acetic acid ethyl ester
- (4-Iodo-phenoxy)-difluoro-acetic acid ethyl ester
Uniqueness
(4-Bromo-phenoxy)-difluoro-acetic acid ethyl ester is unique due to the presence of the bromo group, which can impart distinct chemical and biological properties. The bromo group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(4-bromophenoxy)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O3/c1-2-15-9(14)10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZSOYQFGXVGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC1=CC=C(C=C1)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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